

Andropanoside: A Technical Guide to its Physicochemical Properties and Biological Characteristics

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Compound of Interest

Compound Name: *Andropanoside*

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Introduction

Andropanoside, a labdane diterpenoid glycoside isolated from the medicinal plant *Andrographis paniculata*, is a compound of growing interest in the field of natural product chemistry and drug discovery. While its close relative, andrographolide, has been extensively studied, **andropanoside** possesses a unique chemical structure that warrants independent investigation into its physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the current knowledge on **andropanoside**, including its structural and physicochemical data, alongside an exploration of its potential therapeutic characteristics. This document aims to serve as a foundational resource for researchers seeking to explore the pharmacological potential of this promising natural product.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **andropanoside** is fundamental for its extraction, purification, formulation, and for interpreting its biological activity. The key physicochemical data for **andropanoside** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₆ H ₄₀ O ₉	[1][2]
Molecular Weight	496.60 g/mol	[1][2]
Monoisotopic Mass	496.2672 g/mol	[1]
Melting Point	187-188 °C	[3]
Solubility	Soluble in DMSO. For higher solubility, warming the tube at 37°C and using an ultrasonic bath is recommended.	[4]
Calculated LogP	0.82	[1]
Polar Surface Area	145.91 Å ²	[1]
Acidic pKa	12.18	[1]

Table 1: Physicochemical Properties of **Andropanoside**

Spectral Data

Spectroscopic analysis is crucial for the structural elucidation and identification of natural compounds. While comprehensive spectral data for **andropanoside** is not as widely published as for andrographolide, the following provides an overview of expected and available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A study detailing the isolation of diterpenoids from *Andrographis paniculata* provides ¹H and ¹³C NMR data for a compound designated as 2, which is identified as **andropanoside** by comparison with literature data. The data, recorded in C₅D₅N, is presented below.

Position	¹³ C NMR (δc)	¹ H NMR (δH, mult., J in Hz)
1	38.1	1.35, m; 1.85, m
2	19.1	1.65, m
3	43.5	1.45, m; 1.95, m
4	37.5	-
5	55.4	1.20, dd (12.0, 2.0)
6	24.5	1.70, m
7	38.4	1.55, m; 1.90, m
8	148.1	-
9	56.5	2.25, m
10	39.5	-
11	25.6	2.15, m
12	35.8	2.30, m
13	74.5	-
14	74.2	4.40, d (7.0)
15	64.1	4.15, dd (11.5, 5.5); 4.25, dd (11.5, 6.0)
16	20.1	1.30, s
17	108.6	4.60, s; 4.95, s
18	24.1	1.05, s
19	66.2	3.85, d (11.0); 4.05, d (11.0)
20	15.1	0.75, s
Glc		
1'	103.2	4.90, d (7.5)
2'	75.1	4.05, m

3'	78.2	4.20, m
4'	71.8	4.15, m
5'	78.0	3.90, m
6'	62.9	4.35, m; 4.50, m

Table 2: ^1H and ^{13}C NMR Data for **Andropanoside** (Compound 2) (Data adapted from a study on diterpenoids from *Andrographis paniculata*)

Infrared (IR) Spectroscopy

Specific FT-IR spectral data for **andropanoside** is not readily available in the reviewed literature. However, based on its chemical structure, the IR spectrum of **andropanoside** is expected to show characteristic absorption bands for the following functional groups:

- O-H stretching: A broad band in the region of $3200\text{--}3600\text{ cm}^{-1}$ due to the hydroxyl groups of the diterpenoid skeleton and the glucose moiety.
- C-H stretching: Bands in the region of $2850\text{--}3000\text{ cm}^{-1}$ corresponding to the stretching vibrations of sp^3 and sp^2 hybridized C-H bonds.
- C=C stretching: A band around $1640\text{--}1680\text{ cm}^{-1}$ for the exocyclic double bond.
- C-O stretching: Strong bands in the region of $1000\text{--}1300\text{ cm}^{-1}$ associated with the C-O bonds of the alcohols, ether, and glycosidic linkage.

Mass Spectrometry (MS)

While a detailed mass spectrum of **andropanoside** is not widely published, a high-resolution mass spectrometry (HRMS) analysis would be expected to show a molecular ion peak $[\text{M}+\text{Na}]^+$ corresponding to its molecular formula $\text{C}_{26}\text{H}_{40}\text{O}_9\text{Na}$. The fragmentation pattern in MS/MS analysis would likely involve the neutral loss of the glucose moiety (162 Da) and successive losses of water molecules from the diterpenoid backbone.

Biological Characteristics and Potential Therapeutic Activities

The biological activities of **andropanoside** have not been as extensively investigated as those of andrographolide. Much of the current understanding is inferred from studies on extracts of *Andrographis paniculata* or from comparative studies of its constituent diterpenoids.

Anti-inflammatory Activity

Andrographolide is well-known for its potent anti-inflammatory effects, primarily through the inhibition of the NF- κ B signaling pathway.[5][6][7][8] While direct evidence for **andropanoside** is limited, it is plausible that it shares some anti-inflammatory properties due to its structural similarity to andrographolide. Further research is needed to elucidate the specific anti-inflammatory mechanisms of **andropanoside** and its potential to modulate key inflammatory pathways such as NF- κ B, JAK-STAT, and PI3K/Akt.[9][10][11]

Anticancer Activity

Andrographolide has demonstrated significant anticancer activity against various cancer cell lines through the induction of apoptosis and cell cycle arrest, and inhibition of angiogenesis.[10][11][12][13] The potential anticancer effects of **andropanoside** remain an area for active investigation. Future studies should explore its cytotoxic and cytostatic effects on different cancer cell lines and its influence on cancer-related signaling pathways.

Antiviral Activity

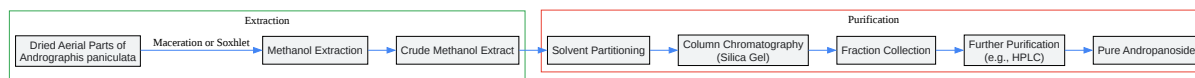
Extracts of *Andrographis paniculata* and its major constituent, andrographolide, have been reported to possess broad-spectrum antiviral activities.[6][14][15] The antiviral potential of **andropanoside** is yet to be fully explored. Given the structural variations among the diterpenoids in *Andrographis paniculata*, it is possible that **andropanoside** may exhibit a unique antiviral profile.

Experimental Protocols

Detailed experimental protocols specifically for investigating the biological activities of **andropanoside** are not extensively documented. However, standard assays used for evaluating the bioactivity of natural products can be readily adapted for **andropanoside**.

Extraction and Purification of Andropanoside

A general workflow for the extraction and purification of **andropanoside** from *Andrographis paniculata* is outlined below.



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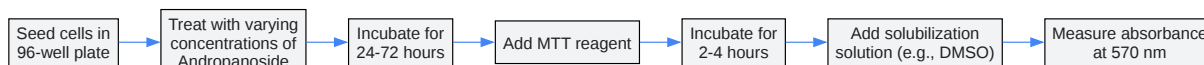
Figure 1: General workflow for the extraction and purification of **andropanoside**.

Methodology:

- **Extraction:** Dried and powdered aerial parts of *Andrographis paniculata* are extracted with methanol at room temperature or using a Soxhlet apparatus. The solvent is then evaporated under reduced pressure to obtain the crude methanol extract.
- **Solvent Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. **Andropanoside** is expected to be enriched in the more polar fractions.
- **Column Chromatography:** The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the individual compounds.
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing **andropanoside**.
- **Further Purification:** Fractions containing **andropanoside** may require further purification using techniques like preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

Cell Viability Assay (MTT Assay)

To assess the cytotoxic or cytostatic effects of **andropanoside** on cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used method.^{[16][17][18]}



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Figure 2: Workflow for a typical MTT cell viability assay.

Methodology:

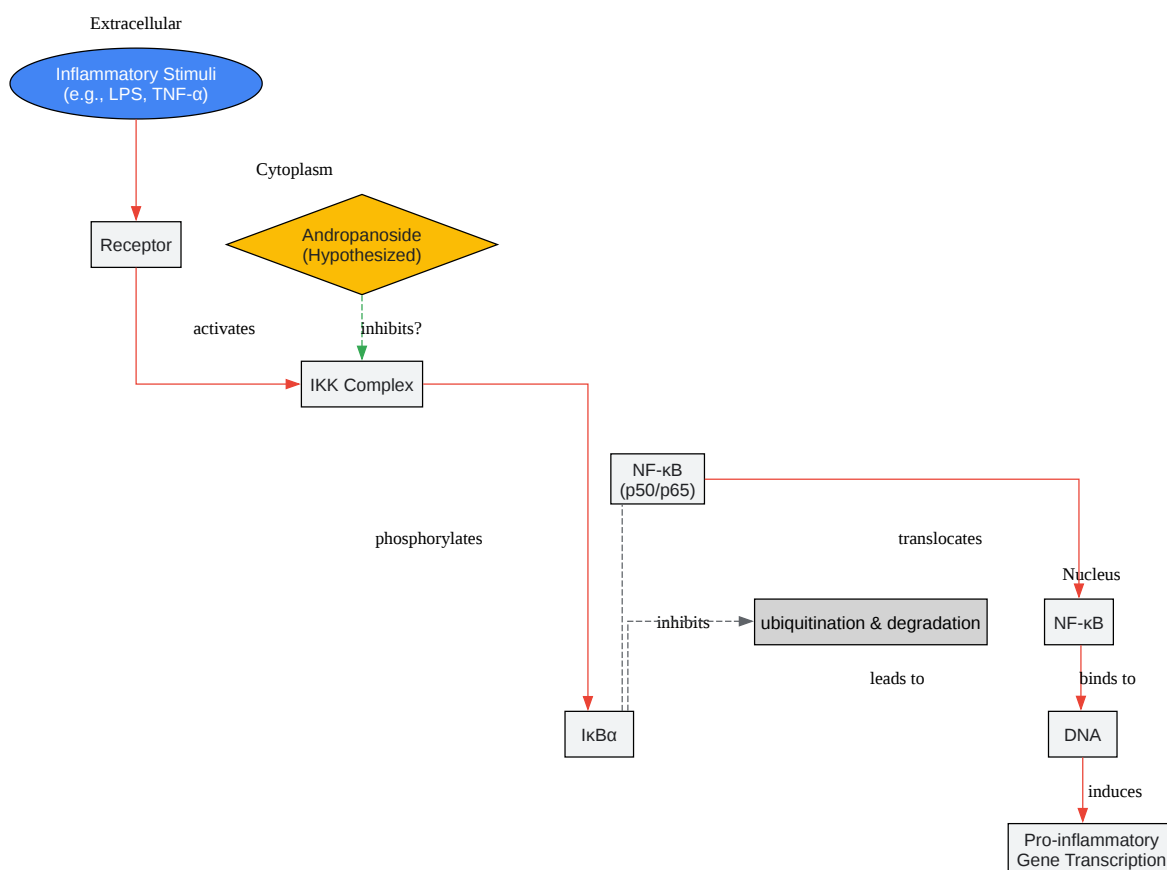
- **Cell Seeding:** Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
- **Treatment:** The cells are treated with various concentrations of **andropanoside** (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
- **Incubation:** The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another 2-4 hours.
- **Solubilization:** The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.

Signaling Pathways

While specific studies on the signaling pathways modulated by **andropanoside** are scarce, the known effects of the structurally related andrographolide provide a framework for potential mechanisms of action. Andrographolide is known to interact with several key signaling pathways implicated in inflammation and cancer.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory and immune responses. Andrographolide has been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.^{[5][6][7]}



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Figure 3: Hypothesized inhibition of the NF-κB signaling pathway by **andropanoside**.

JAK-STAT and PI3K/Akt Signaling Pathways

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) and the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathways are also crucial in cell proliferation, survival, and inflammation. Andrographolide has been reported to modulate these pathways, suggesting that **andropanoside** may also have similar effects.[9][10][11][13][19][20][21][22] Further investigation is required to confirm the interaction of **andropanoside** with these signaling cascades.

Conclusion

Andropanoside is a promising natural product from *Andrographis paniculata* with a distinct physicochemical profile. While research on its specific biological activities and mechanisms of action is still in its early stages, the available data, coupled with the known pharmacology of the structurally similar andrographolide, suggest that **andropanoside** warrants further investigation as a potential therapeutic agent. This technical guide provides a consolidated resource to facilitate future research into the anti-inflammatory, anticancer, and antiviral properties of **andropanoside**, with the ultimate goal of unlocking its full therapeutic potential. Researchers are encouraged to employ the outlined experimental approaches to further elucidate the unique biological characteristics of this intriguing diterpenoid glycoside.

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